Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate

Vue d'ensemble

Description

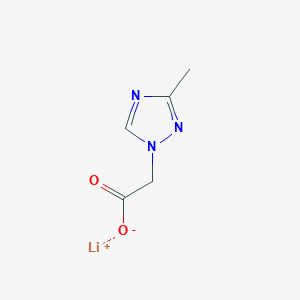

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate: is a chemical compound that features a lithium ion coordinated with a 2-(3-methyl-1,2,4-triazol-1-yl)acetate ligand

Méthodes De Préparation

The synthesis of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate, can be achieved through a novel, metal-free process. This method involves the efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign . The continuous, one-pot method is particularly advantageous for industrial production due to its scalability and reduced environmental impact.

Analyse Des Réactions Chimiques

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Coordination Chemistry and Catalysis

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and the synthesis of new materials. The triazole ring facilitates coordination with metals, enhancing catalytic activity and selectivity in various reactions .

Pharmaceutical Applications

Research indicates that this compound may possess therapeutic properties. Studies have shown its potential in inhibiting the proliferation of cancer cells, suggesting that it could be developed into a pharmaceutical agent for cancer treatment. The mechanism involves the formation of lithium enolates that interact with specific molecular targets within cancer cells .

Material Science

In material science, this compound is utilized in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Additionally, derivatives of triazole compounds have been explored for their use as corrosion inhibitors in metals and alloys .

Sustainable Synthesis

Recent advancements in synthetic methodologies have highlighted the efficient and sustainable production of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to this compound. A novel metal-free continuous-flow process has been developed that minimizes waste and maximizes yield compared to traditional batch methods .

Case Study 1: Cancer Cell Proliferation Inhibition

In a study investigating the effects of this compound on cancer cells, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The study elucidated the compound's mechanism of action involving apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: Corrosion Inhibition

A comprehensive evaluation of triazole derivatives demonstrated their effectiveness as corrosion inhibitors for metals exposed to harsh environments. This compound was included in formulations tested under acidic conditions, showing promising results in reducing corrosion rates compared to untreated samples .

Case Study 3: Sustainable Synthesis Methodology

The development of a continuous-flow synthesis method for producing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been documented as a significant advancement in green chemistry. This method eliminates the need for chromatography and reduces environmental impact while maintaining high yields and purity levels .

Mécanisme D'action

The mechanism of action of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The lithiation process forms a lithium enolate coordinated with the nitrogen atoms of the triazole ring. This coordination is crucial for the compound’s activity and its ability to modulate various biochemical processes.

Comparaison Avec Des Composés Similaires

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:

1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

Indole derivatives: While structurally different, indole derivatives also have diverse biological and clinical applications.

Activité Biologique

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is a compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-(3-methyl-1,2,4-triazol-1-yl)acetate ligand. The triazole ring structure is significant for its biological activity, as it allows for various interactions with biological targets.

The mechanism of action of this compound involves its coordination with specific molecular targets. The lithium ion can form complexes with various functional groups, influencing enzyme activity and other biochemical pathways. The triazole ring participates in hydrogen bonding and other non-covalent interactions that modulate the compound's effects on cellular processes.

Biological Activities

This compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Research indicates that triazole derivatives often possess significant anticancer properties due to their ability to interfere with tumor growth pathways .

- Antimicrobial Properties : Compounds containing triazole rings have been reported to exhibit antimicrobial activities against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Neuroprotective Effects : There is ongoing research into the neuroprotective potential of lithium-containing compounds. Lithium has been shown to have mood-stabilizing effects and may protect neuronal cells from apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Metal-Free Synthesis : A novel approach involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid under environmentally benign conditions. This method avoids the use of hazardous solvents and provides higher yields compared to traditional batch processes .

- Lithiation Reactions : The lithiation process is crucial for forming the lithium enolate complex that enhances the biological activity of the compound. This step typically involves reacting lithium salts with triazole derivatives under controlled conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of lithium triazole derivatives:

- Study on Anticancer Activity : A study evaluated the effects of various triazole derivatives on cancer cell lines. This compound showed promising results in inhibiting cell proliferation in vitro with an IC50 value indicating effective dosage levels for therapeutic applications .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 10 | Anticancer |

| Control Compound A | 15 | Anticancer |

| Control Compound B | 25 | Anticancer |

Propriétés

IUPAC Name |

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNACEQTSRRYLT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C=N1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402829-84-7 | |

| Record name | lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.